molecular formula C7H11FO2 B6226195 methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate CAS No. 2222981-41-9

methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate

Cat. No. B6226195
CAS RN: 2222981-41-9
M. Wt: 146.2
InChI Key:
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Description

Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate (FDC) is a versatile reagent used in chemical synthesis, pharmaceuticals, and other applications. FDC is a colorless liquid with a faint odor, and is soluble in most organic solvents. It has a wide range of applications in both organic and inorganic synthesis, as well as in the production of pharmaceuticals and other products. FDC is an important reagent in the synthesis of a variety of compounds, including drugs, fragrances, and other products.

Mechanism of Action

The mechanism of action of methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is not fully understood. However, it is believed that methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate acts as a nucleophilic reagent, and its reactivity is due to its ability to form a cyclopropyl cation. This cation is formed when methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate reacts with a nucleophile, such as a carboxylic acid. The cation then reacts with the nucleophile, forming a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate are not fully understood. However, it is believed that methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate may have some anti-inflammatory and antioxidant properties. In addition, methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate may also have some anti-tumor effects. Further research is needed to determine the exact biochemical and physiological effects of methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate.
Advantages and Limitations For Lab Experiments
methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is an important reagent in the synthesis of a variety of compounds, including drugs, fragrances, and other products. One of the advantages of using methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate in lab experiments is that it is relatively easy to synthesize, and it is also relatively stable in most solvents. However, there are some limitations to using methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate in lab experiments. One limitation is that methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is not very soluble in water, which can limit its use in water-based experiments. In addition, methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is also not very soluble in organic solvents, which can limit its use in organic synthesis.

Future Directions

In the future, methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate could be used to synthesize a variety of compounds, including drugs, fragrances, and other products. In addition, further research could be conducted to determine the exact biochemical and physiological effects of methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate. Furthermore, research could also be conducted to develop new methods for synthesizing methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate and to improve the solubility of methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate in organic solvents. Finally, research could also be conducted to develop new applications for methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate, such as in the production of pharmaceuticals and other products.

Synthesis Methods

Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is synthesized by a variety of methods, including the Knoevenagel condensation and the reaction of a cyclopropanecarboxylic acid with a fluorinating agent. The Knoevenagel condensation is a method for synthesizing methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate from a cyclopropanecarboxylic acid and a formaldehyde derivative. The reaction is carried out in a solvent, typically acetonitrile, and produces methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate as a by-product. The reaction of a cyclopropanecarboxylic acid with a fluorinating agent is another method for synthesizing methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate. This reaction is typically carried out in a solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Scientific Research Applications

Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, and is also used in the production of pharmaceuticals and other products. methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is also used in the synthesis of a number of organic compounds, including drugs, fragrances, and other products. methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is also used in the synthesis of a variety of compounds, including drugs, fragrances, and other products. In addition, methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate is used as a catalyst in the synthesis of a variety of compounds, including drugs, fragrances, and other products.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,2-dimethylcyclopropanecarboxylic acid", "methyl alcohol", "thionyl chloride", "sodium fluoride", "potassium carbonate" ], "Reaction": [ "Step 1: Conversion of 2,2-dimethylcyclopropanecarboxylic acid to 2,2-dimethylcyclopropanecarbonyl chloride using thionyl chloride", "Step 2: Reaction of 2,2-dimethylcyclopropanecarbonyl chloride with methyl alcohol to form methyl 2,2-dimethylcyclopropanecarboxylate", "Step 3: Conversion of methyl 2,2-dimethylcyclopropanecarboxylate to methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate using sodium fluoride", "Step 4: Purification of the product using potassium carbonate" ] }

CAS RN

2222981-41-9

Product Name

methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C7H11FO2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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